molecular formula C13H19BrO B8393106 1-(2-Bromo-phenyl)-heptan-1-ol

1-(2-Bromo-phenyl)-heptan-1-ol

Cat. No.: B8393106
M. Wt: 271.19 g/mol
InChI Key: GZKWKPMJZJETNM-UHFFFAOYSA-N
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Description

1-(2-Bromo-phenyl)-heptan-1-ol is a chiral secondary alcohol featuring a brominated aromatic ring at the ortho position of a heptanol chain. These compounds are typically synthesized via catalytic asymmetric addition of organometallic reagents (e.g., organozirconium or Grignard reagents) to aromatic aldehydes, followed by purification via column chromatography . Key applications include their use as intermediates in pharmaceuticals, agrochemicals, and chiral ligands in asymmetric catalysis.

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

1-(2-bromophenyl)heptan-1-ol

InChI

InChI=1S/C13H19BrO/c1-2-3-4-5-10-13(15)11-8-6-7-9-12(11)14/h6-9,13,15H,2-5,10H2,1H3

InChI Key

GZKWKPMJZJETNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C1=CC=CC=C1Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The position and nature of substituents on the phenyl ring significantly influence physical, chemical, and spectroscopic properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Yield (%) Enantiomeric Excess (ee%) Physical State
(R)-1-(4-Bromophenyl)-heptan-1-ol 4-Br C₁₃H₁₉BrO 271.20 59 91 Yellow oil
(R)-1-(4-Chlorophenyl)-heptan-1-ol 4-Cl C₁₃H₁₉ClO 226.74 49 76 White solid
(R)-1-o-Tolylheptan-1-ol 2-CH₃ C₁₄H₂₂O 206.33 55 85 Yellow oil
1-(4-Methoxyphenyl)-heptan-1-ol 4-OCH₃ C₁₄H₂₂O₂ 222.32 N/A N/A N/A
1-(4-Bromo-2,5-dimethoxyphenyl)-heptan-1-ol 4-Br, 2,5-(OCH₃) C₁₆H₂₅BrO₃ 345.28 77 N/A Colorless oil

Key Observations :

  • For example, 1-(4-bromophenyl)-heptan-1-ol achieves a 59% yield, while ortho-substituted derivatives (e.g., o-tolyl) show moderate yields (55%) .
  • Halogen Effects : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions compared to chlorine, leading to higher melting points in brominated compounds. For instance, 1-(4-bromophenyl)-heptan-1-ol is a liquid, while its chloro analog is a solid .
  • Electron-Donating Groups : Methoxy substituents (e.g., 4-OCH₃) increase electron density on the aromatic ring, altering reactivity in subsequent electrophilic substitutions. This is reflected in distinct NMR shifts (e.g., δ 158.50 for aromatic carbons in 1-(4-methoxyphenyl)-heptan-1-ol) .

Spectroscopic and Physical Properties

  • NMR Spectroscopy :
    • 1-(4-Methoxyphenyl)-heptan-1-ol : δ 158.50 (C-OCH₃), 72.16 (C-OH), 55.40 (OCH₃) in ¹³C NMR .
    • 1-(4-Bromophenyl)-heptan-1-ol : Characteristic aromatic proton signals at δ 7.3–7.5 ppm in ¹H NMR .
  • Chiral Analysis : Chiral GC and HPLC are critical for determining enantiopurity, with retention times varying based on substituent bulkiness .
  • Rheological Behavior: Fluorinated analogs (e.g., 1H,1H-tridecafluoroheptan-1-ol) exhibit lower kinematic viscosity than non-fluorinated heptanols due to reduced hydrogen bonding .

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